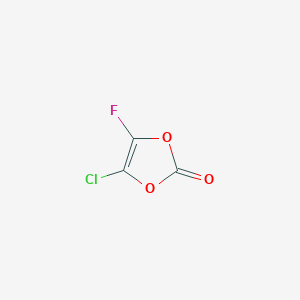
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one is a heterocyclic organic compound with the molecular formula C3H2ClFO3 It is a derivative of dioxolane, characterized by the presence of both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination and fluorination of dioxolane derivatives. For instance, the reaction of 4,5-dimethyl-1,3-dioxol-2-one with chlorinating and fluorinating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acidic or Basic Conditions: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolane derivatives, while hydrolysis can produce corresponding acids and alcohols .
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2H-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,3-dioxolan-2-one: Similar structure but lacks the fluorine atom.
4-Fluoro-1,3-dioxolan-2-one: Similar structure but lacks the chlorine atom.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Contains a methyl group instead of a fluorine atom
Uniqueness
This dual substitution can enhance its stability, reactivity, and interaction with other molecules, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
920739-21-5 |
|---|---|
Fórmula molecular |
C3ClFO3 |
Peso molecular |
138.48 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-1,3-dioxol-2-one |
InChI |
InChI=1S/C3ClFO3/c4-1-2(5)8-3(6)7-1 |
Clave InChI |
YQGUUVONUANGPV-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(OC(=O)O1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
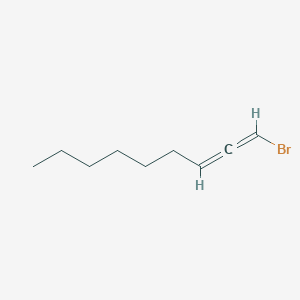
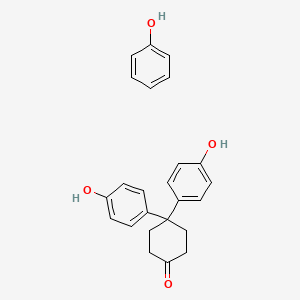

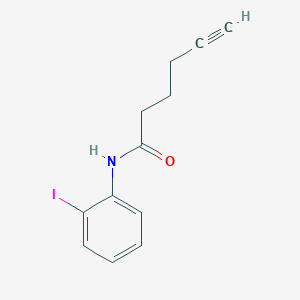

![9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-](/img/structure/B14194745.png)

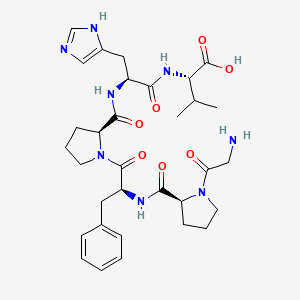
![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)
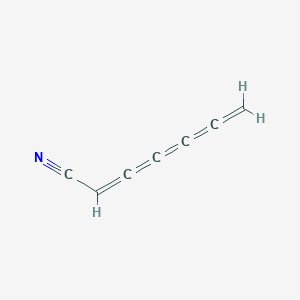
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
